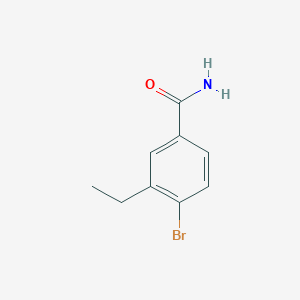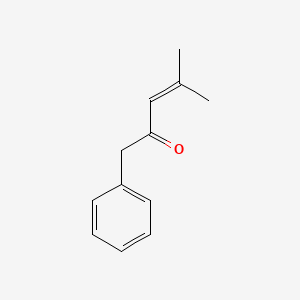
4-Methyl-1-phenylpent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-phenylpent-3-en-2-one is an organic compound with the molecular formula C12H14O. It is a colorless liquid with a distinctive odor. This compound is known for its unique structure, which includes a phenyl group attached to a pentenone backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-1-phenylpent-3-en-2-one can be synthesized through several methods. One common method involves the reaction of 4-methylpent-3-en-2-one with phenylmagnesium bromide (Grignard reagent) followed by hydrolysis . Another method includes the aldol condensation of acetophenone with isobutyraldehyde under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale aldol condensation reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction temperatures are crucial in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-phenylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
4-Methyl-1-phenylpent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound in studying enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of 4-Methyl-1-phenylpent-3-en-2-one involves its interaction with specific molecular targets. It can act as a substrate for various enzymes, leading to the formation of different products. The pathways involved include oxidation-reduction reactions and substitution mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpent-3-en-2-one: Similar structure but lacks the phenyl group.
4-Phenylbut-3-en-2-one: Similar structure but with a shorter carbon chain.
3-Phenyl-2-butanone: Similar structure but with different positioning of the phenyl group.
Uniqueness
4-Methyl-1-phenylpent-3-en-2-one is unique due to its specific combination of a phenyl group and a pentenone backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it valuable in different research applications .
Propriétés
Numéro CAS |
61799-54-0 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
4-methyl-1-phenylpent-3-en-2-one |
InChI |
InChI=1S/C12H14O/c1-10(2)8-12(13)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Clé InChI |
LLBPUPONILHKTA-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)CC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


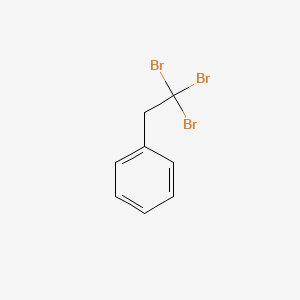

![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)

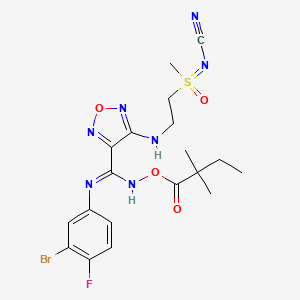
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)
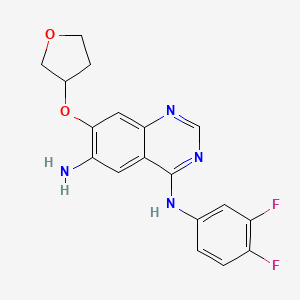
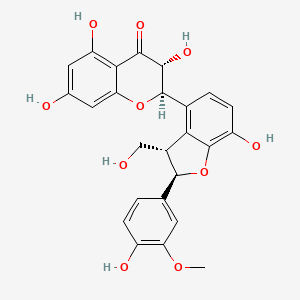

![{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B15092771.png)
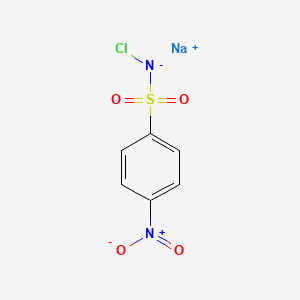
![N2,N2,N7,N7-Tetraphenylspiro[fluorene-9,9'-xanthene]-2,7-diamine](/img/structure/B15092788.png)
